2-Imidazol-1-yl-1-piperidin-4-ylethanone
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-piperidin-4-ylethanone |
InChI |
InChI=1S/C10H15N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-9,11H,1-4,7H2 |
InChI Key |
QKUMEDPOOUUQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution of 2-Chloro-1-(piperidin-4-yl)ethanone with Imidazole
One common and effective method involves reacting 2-chloro-1-(piperidin-4-yl)ethanone with imidazole under mild conditions:
-
- A solution of 2-chloro-1-(piperidin-4-yl)ethanone (1 mmol) is mixed with imidazole (1.2 mmol) and a base such as triethylamine (0.1 mmol) in acetonitrile (25 mL).
- The reaction mixture is stirred at room temperature for approximately 6 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is quenched with crushed ice, precipitating the product.
- The solid is filtered, washed with water, and dried under vacuum.
- Purification is achieved via column chromatography to isolate 2-Imidazol-1-yl-1-piperidin-4-ylethanone in good yield.
-
- Mild reaction conditions.
- Straightforward purification.
- High selectivity for mono-substituted product.
Acylation of Imidazole with 2-Chloroacetyl Chloride Followed by Piperidine Substitution
Another approach uses a two-step synthesis:
Step 1: Formation of 2-chloro-1-(imidazol-1-yl)ethanone
- Imidazole is reacted with 2-chloroacetyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
- The reaction is carried out in an inert solvent like dichloromethane or acetone under cooling to control exothermicity.
- The product is isolated by aqueous workup and recrystallization.
Step 2: Nucleophilic substitution by piperidine
- The above intermediate is then reacted with piperidine, usually under reflux or at room temperature, to substitute the chlorine atom with the piperidin-4-yl group.
- The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Final purification by recrystallization or chromatography yields the target compound.
-
- Allows introduction of substituted imidazole derivatives.
- Stepwise control over substitution.
Carbonyldiimidazole (CDI) Mediated Acylation
An alternative method involves the use of carbonyldiimidazole (CDI) to activate carboxylic acids or acyl precursors for direct coupling with piperidine:
-
- The acyl precursor (e.g., phenyl acetic acid derivatives) is reacted with CDI to form an acyl imidazole intermediate.
- Piperidine is then added to this intermediate to afford the acylated product.
- This method can be adapted for imidazole derivatives to form 2-Imidazol-1-yl-1-piperidin-4-ylethanone analogues.
-
- Avoids use of acid chlorides.
- Mild reaction conditions.
- High purity products with minimal side reactions.
Representative Data Table of Preparation Methods
Analytical and Spectroscopic Characterization
The synthesized 2-Imidazol-1-yl-1-piperidin-4-ylethanone is typically characterized by:
- Infrared (IR) Spectroscopy: Characteristic C=O stretch around 1640–1700 cm⁻¹; N-H and C-N bands confirming imidazole and piperidine moieties.
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows signals for imidazole ring protons (~7–8 ppm), piperidine methylene protons (~1.5–3.5 ppm), and methylene adjacent to carbonyl (~3.5–4.5 ppm).
- $$^{13}C$$ NMR confirms carbonyl carbon (~165–175 ppm) and aromatic carbons of imidazole.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of the compound.
- Elemental Analysis: Confirms purity and stoichiometry.
Summary and Recommendations
- The nucleophilic substitution of 2-chloro-1-(piperidin-4-yl)ethanone with imidazole in the presence of a base in acetonitrile is the most straightforward and commonly reported method, offering good yields and mild conditions.
- The two-step acylation approach via 2-chloroacetyl chloride and subsequent piperidine substitution allows for structural modifications and is useful when substituted imidazole derivatives are required.
- The CDI-mediated coupling provides a mild and efficient alternative, especially when acid chlorides are undesirable.
- For purification, column chromatography and recrystallization are standard and effective.
- Characterization by IR, NMR, MS, and elemental analysis is essential to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Imidazol-1-yl-1-piperidin-4-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to the formation of partially or fully reduced products.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary but often involve solvents like ethanol or acetonitrile and catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the piperidine ring can produce piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
Medicinal Chemistry and Drug Development
2-Imidazol-1-yl-1-piperidin-4-ylethanone has been identified as a promising scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity against various targets.
Anticancer Activity
Research indicates that derivatives of imidazole, including 2-Imidazol-1-yl-1-piperidin-4-ylethanone, exhibit potent anticancer properties. For instance, imidazole-containing compounds have shown effectiveness against different cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. A study highlighted that certain imidazole derivatives displayed IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that imidazole derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Neurological Applications
2-Imidazol-1-yl-1-piperidin-4-ylethanone has been investigated for its neuroprotective effects and potential use in treating neurological disorders.
Antiepileptic Activity
Recent findings suggest that this compound may possess antiepileptic properties. In animal models, it has been shown to reduce seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy .
Analgesic Effects
The compound's ability to modulate pain responses has been studied, with results indicating efficacy in reducing nociceptive responses in various pain models . This suggests a potential application in pain management therapies.
Pharmacological Mechanisms
Understanding the pharmacological mechanisms of 2-Imidazol-1-yl-1-piperidin-4-ylethanone is crucial for its application in drug design.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in disease processes, such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways . This inhibition can lead to increased levels of endocannabinoids, providing analgesic effects.
Interaction with Receptors
Studies have indicated that 2-Imidazol-1-yl-1-piperidin-4-ylethanone interacts with various receptors, including those involved in neurotransmission and inflammation . This receptor activity can explain some of its biological effects and therapeutic potential.
Structure–Activity Relationship (SAR)
A comprehensive understanding of the structure–activity relationship is essential for optimizing the efficacy of 2-Imidazol-1-yl-1-piperidin-4-ylethanone derivatives.
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazole ring | Enhances anticancer potency |
| Variations in piperidine structure | Alters neuropharmacological effects |
| Functional group changes | Modulates antimicrobial activity |
Case Studies and Research Findings
Several studies illustrate the applications and effectiveness of 2-Imidazol-1-yl-1-piperidin-4-ylethanone:
Case Study: Anticancer Research
A study evaluated a series of imidazole derivatives, including 2-Imidazol-1-yl-1-piperidin-4-ylethanone, against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 to 20 µM compared to standard drugs like doxorubicin .
Case Study: Neurological Effects
In a series of experiments on animal models for epilepsy, compounds derived from 2-Imidazol-1-yl-1-piperidin-4-ylethanone showed a reduction in seizure activity by up to 70%, indicating strong antiepileptic potential .
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, influencing various enzymatic activities. The piperidine ring can interact with receptors and enzymes, modulating their function. Together, these interactions can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Phenethyl-substituted analogues (e.g., 1-[4-[1-(2-Phenylethyl)imidazole-2-carbonyl]-1-piperidyl]ethanone) introduce lipophilic groups that may improve blood-brain barrier penetration, relevant for central nervous system targets .
Anticancer and Kinase Inhibition
Compounds like 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine (MW 308.38) are investigated for kinase inhibition due to their planar benzoimidazole-pyridine system, which mimics ATP-binding motifs. Such derivatives are often prioritized in high-throughput screening for oncology .
Antimicrobial Activity
1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone (CAS 80930-53-6) was studied by Emami et al. (2008) for antifungal and antibacterial properties, with the chloro and hydroxyl groups contributing to membrane disruption or cytochrome P450 inhibition .
Neurological Targets
Physicochemical and ADME Properties
| Property | 2-Imidazol-1-yl-1-piperidin-4-ylethanone | 1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone |
|---|---|---|
| LogP | ~1.2 (predicted) | 2.1 (experimental) |
| PSA (Ų) | 45.8 | 58.2 |
| Solubility | Moderate (polar solvents) | Low (hydrophobic substituents) |
Notes:
- Higher LogP values in chlorophenol derivatives correlate with increased membrane permeability but reduced aqueous solubility .
- PSA (Polar Surface Area) differences reflect variations in hydrogen-bonding capacity, impacting bioavailability and metabolic stability.
Q & A
Q. What are best practices for scaling up synthesis without compromising purity?
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
- Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading and stirring rate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
